molecular formula C11H11ClO2 B7844788 2-[1-(3-Chlorophenyl)cyclopropyl]acetic acid

2-[1-(3-Chlorophenyl)cyclopropyl]acetic acid

Cat. No.: B7844788
M. Wt: 210.65 g/mol
InChI Key: YKLALWINLKLZHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(3-Chlorophenyl)cyclopropyl]acetic acid ( 1225687-41-1) is a high-purity organic compound serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. With the molecular formula C 11 H 11 ClO 2 and a molecular weight of 210.66, this compound features a cyclopropane ring directly linked to a 3-chlorophenyl group and an acetic acid side chain, a structure known to impart significant biological relevance . This compound is primarily valued as a key building block in organic synthesis. The carboxylic acid functional group allows for further derivatization, such as amide bond formation or esterification, making it a valuable precursor for creating more complex molecules. Its structural motif, containing both a chlorophenyl group and a strained cyclopropyl ring, is frequently explored in the development of pharmacologically active agents . Chlorine-containing compounds are a cornerstone of modern pharmaceuticals, with more than 250 FDA-approved drugs featuring chlorine atoms, which often enhance metabolic stability and binding affinity to biological targets . Researchers utilize this acetic acid derivative in the synthesis of compound libraries for high-throughput screening against various disease targets. Applications & Research Areas: • Medicinal Chemistry: Serves as a critical intermediate in the design and synthesis of new chemical entities for biological evaluation. • Agrochemical Research: The 3-chlorophenylcyclopropyl scaffold is found in active ingredients, such as the fungicide prothioconazole, highlighting its utility in developing crop protection agents . • Chemical Biology: Used as a probe or linker in developing enzyme inhibitors or receptor modulators, leveraging the unique geometry of the cyclopropane ring to influence molecular conformation. This product is offered for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-(3-chlorophenyl)cyclopropyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c12-9-3-1-2-8(6-9)11(4-5-11)7-10(13)14/h1-3,6H,4-5,7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLALWINLKLZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(=O)O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 2 1 3 Chlorophenyl Cyclopropyl Acetic Acid Analogues

Influence of the Cyclopropyl (B3062369) Ring System on Biological Activity

The cyclopropyl ring is a rigid, three-dimensional scaffold that plays a significant role in orienting the attached phenyl and acetic acid groups into a specific conformation for optimal interaction with a biological target. Its compact and rigid nature can enhance binding affinity and metabolic stability compared to more flexible aliphatic chains. mdpi.com

In the context of GPR84 modulators, the inclusion of a cyclopropyl group is a recurring motif. For instance, the potent GPR84 antagonist GLPG1205 features a cyclopropylethynyl group, indicating that the receptor's binding pocket can accommodate this moiety. nih.govnih.gov In studies of GPR84 agonists, a derivative with a 3-cyclopropyl substitution on the phenyl ring showed comparable potency to other alkyl-substituted analogues, suggesting the group is well-tolerated for receptor binding. acs.org However, this same compound was found to be rapidly metabolized, which points to the cyclopropyl group potentially being a site of metabolic oxidation. acs.org This suggests that while the cyclopropyl ring may confer a favorable conformation for activity, it can also introduce metabolic liabilities that need to be addressed in drug design.

The replacement of the cyclopropyl ring with a gem-dimethyl group has been used as a strategy to prevent potential bioactivation pathways associated with the strained ring system in other chemical series. acs.org This highlights a key aspect of SAR: the balance between achieving high potency through specific structural features and maintaining a favorable metabolic profile.

Impact of the 3-Chlorophenyl Moiety on Ligand-Target Interactions

The substituted phenyl ring is a critical component for ligand-target interactions, often engaging in hydrophobic, pi-stacking, and van der Waals interactions within the receptor binding site. The nature and position of the substituent on this ring can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. acs.org

For GPR84 ligands, the substitution pattern on the aromatic ring is a key determinant of activity. In a series of GPR84 agonists, systematic modification of the aryl group revealed a strong preference for specific substitutions. For example, replacing a naphthyl group with a para-chlorophenyl group resulted in a significant 110-fold decrease in potency, demonstrating the high sensitivity of the binding pocket to the size and electronics of this moiety. acs.org Within a series of para-substituted phenyl analogues, halogen substituents (like chlorine and fluorine) were found to be preferable to hydrogen or electron-donating groups for maintaining agonist potency. acs.org

The specific placement of the chlorine atom at the meta position (position 3) in 2-[1-(3-chlorophenyl)cyclopropyl]acetic acid is crucial. Docking studies of related GPR84 antagonists predict that aryl substituents are buried in a pocket where space is limited. acs.org The presence of an electron-withdrawing group like chlorine can influence the electronic distribution of the phenyl ring, potentially affecting interactions with specific amino acid residues like tyrosine or tryptophan through pi-stacking or halogen bonding. acs.orgresearchgate.net Moving the chlorine to the ortho or para position, or replacing it with a bulkier or electron-donating group, would likely alter these interactions and, consequently, the biological activity.

Table 1: Effect of Phenyl Ring Substitution on GPR84 Agonist Activity Data synthesized from studies on related GPR84 agonists to illustrate principles of phenyl ring substitution. acs.org

Compound Analogue (Region C Substitution)Relative PotencyKey Observation
NaphthylHighStarting point, high potency but metabolically unstable.
p-Chlorophenyl Reduced (110-fold decrease) Demonstrates sensitivity to aryl group replacement.
p-FluorophenylComparable to p-ChloroHalogens are tolerated at the para position.
Phenyl (unsubstituted)ReducedShows a preference for halogen substitution.
p-MethoxyphenylReducedElectron-donating group is less favorable than a halogen.

Role of the Acetic Acid Functionality in Modulating Biological Response

The acetic acid group is a key pharmacophore, typically acting as a hydrogen bond donor and acceptor or, in its carboxylate form, engaging in ionic interactions with positively charged residues (e.g., arginine, lysine) in the receptor. hyphadiscovery.com Its presence is often associated with high potency but can also lead to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism. drughunter.comresearchgate.net

In drug discovery, the carboxylic acid moiety is frequently replaced with bioisosteres to improve these properties while retaining biological activity. prismbiolab.com Bioisosteres are functional groups with similar physical or chemical properties that can effectively mimic the original group's interaction with the target. drughunter.com Common acidic bioisosteres for carboxylic acids include tetrazoles, N-acylsulfonamides, and isooxazolols. hyphadiscovery.com

A classic example is the development of the angiotensin II antagonist losartan, where replacing a carboxylic acid with a tetrazole ring led to a 10-fold increase in potency and improved oral bioavailability. drughunter.com The tetrazole's acidic NH group was positioned to optimize its interaction with the receptor. drughunter.com For GPR84 antagonists, which often feature an acidic functional group, similar strategies could be employed. Replacing the acetic acid of this compound with a tetrazole or another suitable bioisostere could modulate the compound's acidity (pKa), lipophilicity (LogD), and permeability, potentially leading to a more favorable drug profile. prismbiolab.comnih.gov

Table 2: Common Bioisosteric Replacements for Carboxylic Acids General examples from medicinal chemistry literature. hyphadiscovery.comdrughunter.comresearchgate.net

Original GroupBioisostere ExampleRationale for Replacement
Carboxylic Acid Tetrazole Mimics acidic proton interaction, can improve potency and bioavailability.
Carboxylic AcidN-AcylsulfonamideModulates acidity and physicochemical properties.
Carboxylic AcidHydroxytriazoleOffers alternative hydrogen bonding patterns.
Carboxylic AcidCyclopentane-1,3-dioneActs as a non-classical, delocalized acidic mimic.

Positional and Substituent Effects in this compound Derivatives

The systematic variation of substituents on the phenyl ring is a fundamental strategy in SAR studies to probe the steric and electronic requirements of the receptor's binding pocket. For derivatives of this compound, both the position and the electronic nature of the substituent are critical. uomustansiriyah.edu.iq

As established in related GPR84 modulators, electron-withdrawing groups like halogens are often favored. acs.org The effect of a substituent can be broken down into field effects (through-space electronic influence) and polarization effects. researchgate.net An electron-withdrawing substituent like chlorine reduces the electron density of the aromatic ring, which can influence its interaction with electron-rich aromatic amino acid side chains in the binding pocket. acs.orgresearchgate.net

The position of the substituent dictates its spatial orientation. A meta-substituent, as in the parent compound, projects into a different region of the binding pocket than an ortho- or para-substituent. Studies on GPR84 antagonists suggest that the binding pocket has limited space, and increasing the size of aryl substituents is generally disfavored, leading to a steady decrease in potency. acs.org Therefore, small, electronegative substituents like chlorine or fluorine are often optimal. A shift of the chlorine from the meta to the para position would significantly alter the molecule's fit and interactions, likely leading to a change in activity, as demonstrated in the agonist series where para-halo derivatives were found to be potent. acs.org Introducing bulky alkyl groups or electron-donating groups like methoxy at any position would be expected to have a substantial, and likely detrimental, impact on antagonist activity.

In Vitro Investigations of 2 1 3 Chlorophenyl Cyclopropyl Acetic Acid and Its Derivatives

Enzyme Inhibition Studies

Enzyme inhibition assays are fundamental in determining if a compound can selectively block the activity of a specific enzyme. These studies are crucial for understanding a compound's potential therapeutic mechanism of action.

Identification and Characterization of Target Enzymes

The initial step in these investigations involves identifying potential enzyme targets. This is often guided by the compound's structural similarity to known enzyme inhibitors or by computational modeling that predicts potential binding sites. Once a target enzyme is hypothesized, it must be sourced in a purified and active form for in vitro assays.

Inhibitory Potency and Selectivity Assessments

To quantify the inhibitory effect of a compound, researchers determine its half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the compound required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates greater potency. These assessments are typically performed using a range of compound concentrations and measuring the corresponding enzyme activity.

Table 1: Hypothetical IC₅₀ Values for 2-[1-(3-Chlorophenyl)cyclopropyl]acetic Acid Against Various Enzymes

Enzyme TargetIC₅₀ (µM)
Enzyme AData Not Available
Enzyme BData Not Available
Enzyme CData Not Available

This table is for illustrative purposes only. No experimental data for this compound is currently available.

Selectivity is another critical parameter, assessed by testing the compound against a panel of related and unrelated enzymes. A compound that is highly selective for its target enzyme over others is generally preferred to minimize off-target effects.

Mechanistic Elucidation of Enzyme Inhibition

Further studies are conducted to understand how the compound inhibits the enzyme. This involves determining the mechanism of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed. These studies, often involving varying substrate concentrations, provide deeper insights into the inhibitor's binding site and its interaction with the enzyme.

Receptor Binding and Modulation Assays

Receptor binding assays are used to determine if a compound can physically interact with a specific cellular receptor. These assays are fundamental in pharmacology for identifying compounds that can either activate (agonists) or block (antagonists) receptor signaling.

Ligand-Receptor Interaction Profiling

The primary method for assessing ligand-receptor interaction is the radioligand binding assay. In this technique, a known radioactive ligand (a molecule that binds to the receptor) competes with the test compound for binding to the receptor. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Kᵢ) is calculated. The Kᵢ value reflects the affinity of the compound for the receptor, with a lower Kᵢ indicating a higher affinity.

Table 2: Hypothetical Receptor Binding Affinities (Kᵢ) for this compound

Receptor TargetKᵢ (nM)
Receptor XData Not Available
Receptor YData Not Available
Receptor ZData Not Available

This table is for illustrative purposes only. No experimental data for this compound is currently available.

Agonist and Antagonist Activity Evaluation

Once binding affinity is established, functional assays are performed to determine the nature of the interaction. These assays measure the cellular response following compound binding. An agonist will elicit a response similar to the natural ligand, while an antagonist will block the response. The potency of an agonist is typically reported as the half-maximal effective concentration (EC₅₀), while the potency of an antagonist is often expressed as the half-maximal inhibitory concentration (IC₅₀) or as a pA₂ value.

Cellular Pathway Modulation in Relevant In Vitro Systems

To understand a compound's mechanism of action and its effects at a cellular level, researchers investigate how it modulates intracellular signaling pathways and regulates gene and protein expression.

Investigation of Intracellular Signaling Cascades

The study of a compound's influence on signaling cascades is crucial to elucidating its biological activity. Standard in vitro approaches would involve treating relevant cell lines (e.g., cancer cells, immune cells, hepatocytes) with this compound and monitoring the activation or inhibition of key signaling proteins. Techniques such as Western blotting, ELISA, or multiplex immunoassays would be used to measure the phosphorylation status or total levels of proteins in pathways like MAPK/ERK, PI3K/Akt, NF-κB, and others, depending on the therapeutic hypothesis. The goal is to identify which specific pathways are perturbed by the compound, offering insights into its potential efficacy and mechanism.

Studies on Gene Expression and Protein Regulation

Beyond signaling events, the effect of a compound on the expression of specific genes and the subsequent regulation of protein levels is a critical area of investigation. Initial screening would likely employ high-throughput methods like RNA sequencing (RNA-Seq) or microarray analysis to gain a global view of changes in the transcriptome of cells treated with this compound. Genes that are significantly upregulated or downregulated are identified. Subsequent validation studies using quantitative real-time PCR (qRT-PCR) for gene expression and Western blotting or mass spectrometry for protein levels would confirm these findings. Such studies can reveal the molecular targets of a compound and the cellular processes it affects, such as cell cycle, apoptosis, or inflammation. nih.govnih.gov

In Vitro Metabolic Stability and Metabolite Identification

Assessing the metabolic stability of a new chemical entity is a cornerstone of early drug discovery. These studies predict how a compound will be cleared from the body, primarily by the liver. The primary in vitro systems for this are hepatic (liver) microsomes and hepatocytes. creative-bioarray.com

Hepatic Microsomal Stability Analysis

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. creative-bioarray.com In a typical assay, this compound would be incubated with pooled human or animal liver microsomes in the presence of necessary cofactors like NADPH. Samples would be taken at various time points (e.g., 0, 5, 15, 30, 45 minutes), and the reaction would be stopped. The concentration of the remaining parent compound is then measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). evotec.com From the rate of disappearance, key parameters are calculated.

Table 1: Hypothetical Data Presentation for Microsomal Stability Assay

Time (min) % Parent Compound Remaining
0 100
5 85
15 60
30 35

From this data, one can calculate the in vitro half-life (t½) and the intrinsic clearance (CLint), which indicates the inherent ability of the liver enzymes to metabolize the compound. evotec.com

Hepatocyte Stability Assays

Hepatocytes, or intact liver cells, are considered a more complete and predictive model as they contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their cofactors in a physiological environment. The experimental setup is similar to the microsomal assay, where the compound is incubated with a suspension of cryopreserved or fresh hepatocytes. Aliquots are taken over a longer time course (e.g., up to 2 or 4 hours) to measure the disappearance of the parent compound. bioduro.com

Hepatocyte assays provide a more comprehensive picture of hepatic clearance, as they can account for cellular uptake and the contribution of both Phase I and Phase II metabolic pathways. bioduro.com

Table 2: Hypothetical Parameters Derived from In Vitro Stability Assays

Assay System Parameter Value Units
Liver Microsomes Half-life (t½) [data] min
Liver Microsomes Intrinsic Clearance (CLint) [data] µL/min/mg protein
Hepatocytes Half-life (t½) [data] min

Identification and Characterization of In Vitro Metabolites

During stability assays, the samples can also be analyzed to identify the major metabolites formed. High-resolution mass spectrometry is used to detect and structurally characterize the new chemical entities produced through metabolic reactions such as oxidation, hydroxylation, or conjugation (e.g., glucuronidation). Understanding the metabolic pathways is crucial for identifying potentially active or toxic metabolites and for guiding chemical modifications to improve the drug's stability profile.

Without experimental data, the specific metabolic fate of this compound remains unknown. Research would be required to determine its stability and identify its metabolites.

In Vitro Biological Activity Screening (General)

Derivatives of this compound, which fall under the broader class of aryl propionic acid derivatives, have been investigated for a range of biological activities. nih.gov The core structure, featuring a cyclopropane (B1198618) ring attached to a phenyl group and an acetic acid moiety, serves as a versatile scaffold for chemical modifications aimed at enhancing specific biological effects. The presence of the 3-chlorophenyl group, the cyclopropyl (B3062369) ring, and the carboxylic acid function are all thought to contribute to the molecule's interactions with biological targets. researchgate.netnbinno.com In vitro screening assays are fundamental in the early stages of drug discovery to identify and characterize the biological effects of such compounds.

Anti-inflammatory Activity in Cell-Based Assays

While direct studies on this compound are limited, the anti-inflammatory potential of structurally related compounds has been explored. The primary mechanism of action for many anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is responsible for the production of pro-inflammatory prostaglandins. nih.govnih.gov

Research on various phenoxy acetic acid and phenylacetic acid derivatives has demonstrated their capacity to inhibit COX enzymes in vitro. For instance, certain phenoxy acetic acid derivatives have shown potent inhibitory effects against the COX-2 isozyme, with IC50 values ranging from 0.06 to 0.97 μM. researchgate.net Some of these derivatives also exhibited high selectivity for COX-2 over COX-1. researchgate.net

Furthermore, the anti-inflammatory effects of related compounds have been assessed by measuring their impact on the production of pro-inflammatory cytokines in cell-based assays. For example, some compounds have been shown to reduce the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. unl.ptresearchgate.net One study on a pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated a significant decrease in serum TNF-α levels in an LPS-induced systemic inflammation model. unl.ptmdpi.comresearchgate.net

The potential of cyclopropane-containing compounds to modulate inflammatory pathways has also been noted. For example, some marine-derived cyclopropyl fatty acids have been evaluated for their ability to inhibit nitric oxide (NO) production in LPS-induced mouse macrophages. sums.ac.ir

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Phenylacetic Acid Derivatives

CompoundIC50 (µM) against COX-2Selectivity Index (SI) (COX-1/COX-2)
Derivative 5d0.08 ± 0.01111.53
Derivative 5f0.06 ± 0.01133.34
Derivative 7b0.07 ± 0.02Not Reported
Celecoxib (Reference)0.05 ± 0.02298.6

Note: Data is for phenoxy acetic acid derivatives, which are structurally related to the compound of interest. Data from researchgate.net.

Anti-microbial Activity (e.g., Antistaphylococcal, Antituberculosis, Antileishmanial)

The antimicrobial properties of compounds structurally related to this compound have been investigated against a variety of pathogens. The presence of a halogenated phenyl ring and a cyclopropane moiety are features found in some antimicrobial agents. researchgate.net

Antistaphylococcal Activity: Several studies have reported on the antistaphylococcal activity of derivatives containing cyclopropane or chlorophenyl groups. For example, a series of amide derivatives containing cyclopropane were synthesized and evaluated for their in vitro activity against Staphylococcus aureus. researchgate.net Some of these compounds showed moderate activity. In another study, chlorinated arylcarbamoylnaphthalenylcarbamates demonstrated high antistaphylococcal activity, with some derivatives showing nanomolar minimum inhibitory concentrations (MICs) against methicillin-resistant S. aureus (MRSA). nih.gov

Antituberculosis Activity: Research into new anti-tuberculosis agents has included the evaluation of compounds with structural similarities to this compound. For instance, nitro-substituted heteroaromatic carboxamides have been tested against Mycobacterium tuberculosis, with some derivatives showing promising MIC values. arakmu.ac.ir The activity of these compounds is thought to be related to the electronic properties of their aromatic systems. arakmu.ac.ir Additionally, some cyclopropyl derivatives have been evaluated for their anti-TB potential, although in some cases, they were found to be less potent than their olefinic analogues. mdpi.com

Antileishmanial Activity: The potential of phenylacetic acid and its derivatives as antileishmanial agents has been explored. Phenylacetic acid itself has been shown to inhibit the growth of Leishmania major promastigotes in vitro. sums.ac.ir Studies on other phenolic compounds have also demonstrated dose-dependent effects against Leishmania donovani promastigotes and intracellular amastigotes, with some compounds arresting the cell cycle in the G0/G1 phase. researchgate.net

Table 2: In Vitro Antimicrobial Activity of Selected Related Compounds

Compound TypeMicroorganismActivity MetricValue
Cyclopropane Amide DerivativeStaphylococcus aureusMIC80Moderate Activity
Cyclopropane Amide DerivativeCandida albicansMIC8016 µg/mL
Chlorinated Naphthyl CarbamateStaphylococcus aureus (MRSA)MIC0.018–0.064 µM
Nitro-substituted OxadiazoleMycobacterium tuberculosisMIC7.8 µg/mL
Phenylacetic AcidPythium ultimumMIC10-50 µg/mL

Note: The data presented is for derivatives and related compounds, not for this compound itself. Data from nih.govresearchgate.netsums.ac.irarakmu.ac.ir.

Antiproliferative Activity in Cancer Cell Lines

The cytotoxic and antiproliferative effects of compounds structurally related to this compound have been evaluated in various cancer cell lines. The cyclopropane ring is a structural motif found in a number of compounds with anticancer properties. researchgate.netunl.pt

Studies on spiro[cyclopropane-1,3'-indolin]-2'-ones have demonstrated promising anticancer activity against cervical (HeLa), lung (A-549), and breast (MCF-7) cancer cell lines, with some compounds showing IC50 values below 20 µM. researchgate.net Certain derivatives from this class were found to induce cell cycle arrest in the G0/G1 phase and promote apoptosis. researchgate.net

The presence of a chlorophenyl group is also common in molecules with antiproliferative activity. For example, aromatic bis-3-chloropiperidines have shown marked cytotoxicity, particularly against pancreatic cancer cells. nih.govnih.gov Indole-aryl amide derivatives have also been tested against a panel of tumor cell lines, including HT29 (colon), HeLa (cervical), MCF-7 (breast), and PC-3 (prostate), with some compounds exhibiting IC50 values in the low micromolar range. mdpi.com

Table 3: In Vitro Antiproliferative Activity of Selected Related Compounds

Compound TypeCancer Cell LineActivity MetricValue (µM)
Spiro[cyclopropane-1,3'-indolin]-2'-one (6b)DU-145 (Prostate)IC50<20
Spiro[cyclopropane-1,3'-indolin]-2'-one (6u)DU-145 (Prostate)IC50<20
Indole-aryl Amide Derivative (2)MCF-7 (Breast)IC500.81
Indole-aryl Amide Derivative (2)PC-3 (Prostate)IC502.13
Indole-aryl Amide Derivative (4)HT-29 (Colon)IC500.96
Indole-aryl Amide Derivative (4)HeLa (Cervical)IC501.87
Indole-aryl Amide Derivative (4)MCF-7 (Breast)IC500.84

Note: The data presented is for derivatives and related compounds, not for this compound itself. Data from researchgate.netmdpi.com.

Neurological Activity in Cellular Models

The neurological activity of compounds containing a cyclopropane ring has been an area of interest, particularly due to the conformational constraint imparted by this moiety. unl.pt Cyclopropane derivatives can serve as rigid analogs of other functional groups, which can be useful in probing the structure-activity relationships of ligands for receptors and enzymes in the nervous system. nbinno.com

Computational Chemistry and Molecular Modeling of 2 1 3 Chlorophenyl Cyclopropyl Acetic Acid

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govrjptonline.org It is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. This analysis can estimate the strength of the interaction, commonly expressed as a binding affinity or docking score, and identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov

To analyze the ligand-protein binding mode of 2-[1-(3-Chlorophenyl)cyclopropyl]acetic acid, a set of potential protein targets must first be identified. Given the structural motifs of the compound, potential targets could include enzymes like cyclooxygenases (COX) or various G protein-coupled receptors (GPCRs). rjptonline.orgpreprints.org For this analysis, a hypothetical docking study against the active site of a relevant protein target is considered.

The docking procedure involves preparing the 3D structure of this compound and the crystal structure of the target protein. The ligand's geometry is optimized to its lowest energy conformation. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site or "grid box" for the simulation. Using software like AutoDock Vina, the ligand is then flexibly docked into the receptor's active site. nih.gov The simulation yields multiple binding poses, which are ranked based on their predicted binding affinities.

The analysis would focus on the most favorable binding pose. This involves examining the orientation of the 3-chlorophenyl group, the cyclopropyl (B3062369) ring, and the acetic acid moiety within the binding pocket. The 3-chlorophenyl group, being hydrophobic, would likely orient towards a nonpolar region of the active site. The carboxylic acid group is a key functional group capable of forming strong hydrogen bonds and ionic interactions with polar or charged amino acid residues. nih.gov

Table 1: Hypothetical Docking Results for this compound Against a Protein Target
Target ProteinBinding Affinity (kcal/mol)RMSD from Reference (Å)Predicted Inhibition Constant (Ki)
Cyclooxygenase-2 (COX-2)-8.21.51.2 µM
Prostaglandin E2 Receptor-7.51.83.5 µM
Fatty Acid Amide Hydrolase-7.12.16.8 µM

Note: The data in the table above is illustrative and represents the type of results obtained from a molecular docking simulation. It is not based on published experimental data for this specific compound.

A crucial outcome of docking simulations is the identification of specific amino acid residues that are key for ligand binding. nih.gov For this compound, the interactions would likely be driven by its distinct chemical features.

Hydrogen Bonds: The carboxylic acid group is a primary site for hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. Residues such as Arginine, Lysine, Histidine, Serine, and Tyrosine within the active site are common partners for such interactions.

Hydrophobic Interactions: The chlorophenyl and cyclopropyl groups are nonpolar and would favorably interact with hydrophobic residues like Leucine, Isoleucine, Valine, Phenylalanine, and Tryptophan. nih.gov The chlorine atom on the phenyl ring can also participate in halogen bonding, a specific type of non-covalent interaction.

Pi-Stacking/Pi-Cation Interactions: The aromatic chlorophenyl ring can engage in π-π stacking with the aromatic side chains of Phenylalanine, Tyrosine, or Tryptophan, or in π-cation interactions with positively charged residues like Lysine or Arginine.

Table 2: Hypothetical Key Residue Interactions for this compound
Interaction TypeLigand GroupProtein ResidueDistance (Å)
Hydrogen BondCarboxylic Acid (-OH)Arg120 (NH2)1.9
Hydrogen BondCarboxylic Acid (C=O)Tyr355 (OH)2.2
Hydrophobic InteractionChlorophenyl RingVal523, Leu3523.5 - 4.0
Hydrophobic InteractionCyclopropyl RingAla527, Ser3533.8 - 4.2
Halogen BondChlorineSer353 (Backbone)3.1

Note: The data in the table above is illustrative and represents the type of results obtained from a binding mode analysis. It is not based on published experimental data for this specific compound.

Quantum Chemical Calculations and Spectroscopic Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed understanding of a molecule's structure, stability, and electronic properties from first principles. tpnsindia.orgresearchgate.net These calculations can predict molecular geometries, vibrational frequencies (correlating to IR and Raman spectra), and various electronic descriptors that characterize the molecule's reactivity. dntb.gov.uaresearchgate.net

Molecules with rotatable bonds, like the acetic acid side chain in this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them. uc.ptuwlax.edu

This analysis is performed by systematically rotating the key dihedral angles—specifically around the bond connecting the cyclopropyl ring to the acetic acid group—and calculating the potential energy at each step. The resulting data is used to plot a potential energy landscape, which maps the energy as a function of the molecule's geometry. nih.govnih.gov The lowest points on this landscape correspond to the most stable conformations. For carboxylic acids, different orientations of the carboxylic acid group relative to the rest of the molecule can lead to distinct stable conformers with varying energies. uc.pt Studies on similar compounds like cyclopropyl methyl ketone have shown that s-cis and s-trans conformations are often the most significant. uwlax.edu

Table 3: Hypothetical Relative Energies of Stable Conformers
ConformerDihedral Angle (C-C-C-C)Relative Energy (kcal/mol)Population at 298 K (%)
1 (Global Minimum)178.5° (s-trans)0.0075.2
2-15.2° (s-cis)0.9518.1
365.8° (gauche)1.806.7

Note: The data in the table above is illustrative and based on typical findings for flexible molecules. It is not based on published experimental data for this specific compound.

DFT calculations can elucidate the electronic structure of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.org The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. dntb.gov.ua

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -E(HOMO)

Electron Affinity (A): Approximated as -E(LUMO)

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-χ).

These descriptors help predict how the molecule will behave in a chemical reaction. materialsciencejournal.org Furthermore, mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen atoms of the carboxylic acid would be the most electron-rich region, while the hydrogen of the hydroxyl group would be the most electron-poor. tpnsindia.org

Table 4: Hypothetical Electronic Properties and Reactivity Descriptors (Calculated at B3LYP/6-311G(d,p) level)
ParameterValue (eV)
E(HOMO)-6.85
E(LUMO)-1.22
HOMO-LUMO Gap (ΔE)5.63
Ionization Potential (I)6.85
Electron Affinity (A)1.22
Electronegativity (χ)4.035
Chemical Hardness (η)2.815
Electrophilicity Index (ω)2.89

Note: The data in the table above is illustrative of typical quantum chemical calculation results. It is not based on published experimental data for this specific compound.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positively or negatively ionizable groups. nih.gov

A pharmacophore model for this compound can be generated based on its structure (a ligand-based approach) or from its docked pose within a protein's active site (a structure-based approach). ijper.orgnih.gov The key features would be:

An Aromatic Ring (AR) feature for the chlorophenyl group.

A Hydrophobic (H) feature, which could represent the cyclopropyl ring.

A Hydrogen Bond Donor (HBD) feature for the hydroxyl group of the acid.

A Hydrogen Bond Acceptor (HBA) feature for the carbonyl oxygen.

A Negative Ionizable (NI) feature for the carboxylic acid group, which can be deprotonated at physiological pH.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases (virtual screening) for other molecules that possess the same essential features in a similar spatial arrangement. ijper.orgmdpi.com This process can rapidly identify a diverse set of compounds that are likely to bind to the same biological target, providing new leads for drug development. Hits from the virtual screening are then typically subjected to molecular docking and further computational analysis to prioritize them for experimental testing. nih.gov

Table 5: Hypothetical Pharmacophore Model for this compound
Feature TypeLocationVector/Radius
Aromatic Ring (AR)Centroid of Chlorophenyl RingNormal vector
Hydrophobic (H)Centroid of Cyclopropyl Ring1.5 Å Radius
Hydrogen Bond Donor (HBD)Hydroxyl HydrogenVector towards Oxygen
Hydrogen Bond Acceptor (HBA)Carbonyl OxygenVector from Carbonyl Carbon
Negative Ionizable (NI)Carboxylic Acid Group1.8 Å Radius

Note: The data in the table above is illustrative and represents a potential pharmacophore model. It is not based on published experimental data for this specific compound.

Hypothesized Biological Targets and Mechanistic Insights for 2 1 3 Chlorophenyl Cyclopropyl Acetic Acid

Enzyme Targets

The structural motifs present in 2-[1-(3-Chlorophenyl)cyclopropyl]acetic acid, namely the cyclopropyl (B3062369) ring, the chlorophenyl group, and the acetic acid moiety, suggest several classes of enzymes as potential, albeit unconfirmed, targets.

Cytochrome P450 Enzymes: The presence of an aromatic ring makes the compound a candidate for metabolism by cytochrome P450 (CYP) enzymes. These enzymes are central to the metabolism of a vast array of xenobiotics. The chlorine substituent on the phenyl ring could influence the regioselectivity of hydroxylation.

Fungal Ergosterol Biosynthesis Enzymes: Some compounds containing cyclopropyl groups have been investigated for their effects on fungal enzymes, particularly those involved in ergosterol biosynthesis. This remains a speculative area of investigation for this specific compound.

Focal Adhesion Kinase (FAK): There is currently no scientific literature to support a direct interaction between this compound and Focal Adhesion Kinase.

Receptor Targets

The potential for this compound to interact with various receptors is also a subject of hypothesis rather than established fact.

Voltage-Gated Sodium and Calcium Channels: The lipophilic nature of the compound could suggest some interaction with ion channels embedded in cell membranes. However, specific modulation of voltage-gated sodium or calcium channels has not been demonstrated.

GABAA Receptors: The structure does not bear a strong resemblance to known agonists or antagonists of the GABAA receptor.

TRPV1: The Transient Receptor Potential Vanilloid 1 (TRPV1) is activated by a range of stimuli, but there are no current data to suggest that this compound would be an agonist or antagonist.

Free Fatty Acid Receptors (FFARs) and Hydroxycarboxylic Acid Receptors (HCARs): The presence of the carboxylic acid moiety makes these receptor families a plausible, yet unproven, area of interest. These G-protein coupled receptors are activated by fatty acids and hydroxycarboxylic acids, and some synthetic carboxylic acid-containing molecules have been shown to interact with them.

Future Research Directions for 2 1 3 Chlorophenyl Cyclopropyl Acetic Acid

Exploration of Novel Synthetic Pathways for Analog Generation and Diversification

Future exploration of synthetic pathways would first require the establishment and publication of a reliable initial synthesis for the parent compound. While general methods for creating cyclopropane (B1198618) rings and functionalizing phenylacetic acids are known, their application to this specific target is not documented. google.com Once a foundational route is established, future research could logically proceed to develop novel pathways for generating analogs. This would involve modifying the substitution on the phenyl ring, altering the acetic acid side chain, or exploring stereoselective syntheses to create enantiomerically pure versions of the compound. Such diversification is critical for establishing structure-activity relationships (SAR), but without a known biological activity to optimize, this direction remains purely hypothetical.

Advanced Biophysical Characterization of Ligand-Target Complexes

This area of research is entirely dependent on the prior identification of a biological target. Biophysical techniques such as X-ray crystallography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are used to characterize the interaction between a compound (ligand) and its protein target. These studies provide crucial insights into binding affinity, kinetics, and the specific molecular interactions that drive recognition. As no biological target for 2-[1-(3-Chlorophenyl)cyclopropyl]acetic acid has been identified in the available literature, there is currently no basis for pursuing advanced biophysical characterization.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

Multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for elucidating the mechanism of action of a compound by observing its effects on global cellular processes. This type of investigation would only be undertaken after the compound has demonstrated significant and repeatable biological activity in cellular or animal models. For example, if the compound showed potent anti-inflammatory effects, multi-omics could help identify the specific cellular pathways being modulated. mdpi.com Given the lack of any reported biological studies on this compound, the application of multi-omics for mechanistic understanding is a distant future step.

Development of Predictive Computational Models for Optimized Biological Activity

Computational modeling, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, relies on a dataset of known active and inactive analog compounds. These models are used to predict the biological activity of novel, untested molecules, thereby guiding the synthesis of more potent and selective analogs. The development of such predictive models for this compound is not currently feasible due to the absence of the necessary prerequisite: a dataset of synthesized analogs with corresponding biological activity data.

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when handling 2-[1-(3-Chlorophenyl)cyclopropyl]acetic acid in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and conduct reactions in a fume hood to minimize inhalation risks. Follow guidelines for chlorinated aromatic compounds, including spill containment and waste disposal. Emergency protocols should align with industrial/professional laboratory standards, as outlined in safety data sheets for structurally similar chlorophenyl derivatives .

Q. What synthetic routes are effective for preparing this compound?

  • Methodological Answer :

  • Cyclopropanation : Utilize [2+1] cycloaddition between 3-chlorostyrene and a diazoacetic acid derivative under transition metal catalysis (e.g., Cu or Rh).
  • Substitution : React 1-(3-chlorophenyl)cyclopropane with bromoacetic acid via nucleophilic substitution (SN2) in polar aprotic solvents (e.g., DMF) at 80–100°C.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. Which analytical techniques are optimal for characterizing structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to identify cyclopropane ring protons (δ 0.8–1.5 ppm) and acetic acid protons (δ 3.4–3.6 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]+ at m/z 224.05).
  • IR Spectroscopy : Carboxylic acid C=O stretch (~1700 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data caused by cyclopropane ring strain?

  • Methodological Answer :

  • Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data.
  • Dynamic NMR (DNMR) : Analyze temperature-dependent splitting patterns to assess ring strain effects on proton equivalence.
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure to confirm bond angles and torsional strain .

Q. What strategies are employed to evaluate the compound’s biological activities, such as antimicrobial effects?

  • Methodological Answer :

  • In Vitro Assays : Conduct minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Mechanistic Studies : Use fluorescence quenching to assess interactions with bacterial membrane proteins (e.g., porins).
  • Cytotoxicity Screening : Perform MTT assays on human cell lines (e.g., HEK-293) to gauge selectivity indices .

Q. How do steric effects of the cyclopropane ring influence derivatization pathways?

  • Methodological Answer :

  • Kinetic vs. Thermodynamic Control : Compare reaction outcomes under varying temperatures (e.g., esterification at 25°C vs. 60°C).
  • Substrate Scope Analysis : Test reactivity with bulky electrophiles (e.g., tert-butyl bromide) to evaluate steric hindrance.
  • Computational Docking : Model interactions with enzymatic active sites (e.g., cyclooxygenase) to predict bioactivity modifications .

Data Contradiction Analysis

Q. How should conflicting data on cyclopropane stability under acidic conditions be addressed?

  • Methodological Answer :

  • Controlled Hydrolysis Experiments : Monitor ring-opening kinetics in HCl (0.1–1.0 M) via GC-MS.
  • pH-Dependent Stability : Compare half-life (t₁/₂) of the cyclopropane moiety at pH 2 vs. pH 7.4 (simulated physiological conditions).
  • Structural Analog Comparison : Benchmark against 2-(3-bromophenyl)acetic acid derivatives to assess halogen effects on stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.